molecular formula C10H14N2OS B1274346 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide CAS No. 956576-52-6

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1274346
CAS No.: 956576-52-6
M. Wt: 210.3 g/mol
InChI Key: XVDAMHAXHYXHHW-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is an organic compound with the molecular formula C10H14N2OS It is a derivative of benzothiophene, a sulfur-containing heterocycle, and features a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptoacetophenone derivative.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Formation of the Carbohydrazide Group: The carbohydrazide group is introduced by reacting the intermediate compound with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbohydrazide group to corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzothiophene core can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
  • 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Uniqueness

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-6-2-3-7-5-9(10(13)12-11)14-8(7)4-6/h5-6H,2-4,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDAMHAXHYXHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397340
Record name 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-52-6
Record name 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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